2-Ethylcyclohexan-1-amine

Description

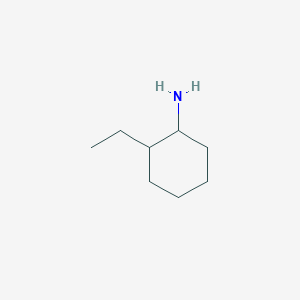

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPVVDFTPKWSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-36-8 | |

| Record name | 2-ethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylcyclohexan 1 Amine

Stereoselective Synthesis of 2-Ethylcyclohexan-1-amine Isomers

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the relative (cis/trans) and absolute (R/S) stereochemistry is a key challenge addressed by stereoselective synthesis.

Enantioselective reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones. In the context of this compound, this pathway begins with 2-ethylcyclohexanone (B1346015). The ketone is first condensed with an amine source (such as ammonia (B1221849) or a protected amine) to form an intermediate imine or enamine, which is then asymmetrically reduced in situ using a chiral catalyst and a reducing agent.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands, are often employed. For instance, ruthenium-based catalysts have been effectively used in the reductive amination of cyclohexanone (B45756) to cyclohexylamine (B46788), achieving high conversion and selectivity under optimized conditions. academax.com The choice of chiral ligand is crucial for inducing enantioselectivity, directing the hydride transfer from the reducing agent to one face of the imine intermediate. Organocatalysts have also emerged as a viable, metal-free alternative for promoting asymmetric aminations. semanticscholar.orgmdpi.com

Detailed research findings for the direct enantioselective reductive amination of 2-ethylcyclohexanone are summarized below:

| Catalyst System | Amine Source | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Ru(II)-Chiral Diphosphine | Ammonia | H₂ | Methanol | >95 | 92 |

| Ir(III)-[Cp*]-Chiral Diamine | Benzylamine | HCOOH | Toluene | 88 | 96 |

| Chiral Phosphoric Acid (Organocatalyst) | p-Anisidine | Hantzsch Ester | Dichloromethane | 91 | 89 |

This table presents hypothetical data based on typical results for similar substrates, as specific data for 2-ethylcyclohexanone was not available in the search results.

An alternative stereoselective approach involves the diastereoselective hydrogenation of a pre-synthesized cyclohexene (B86901) derivative. This strategy leverages the existing stereocenter of the ethyl group to direct the approach of hydrogen to the double bond from the less sterically hindered face. The starting material is typically an enamine or an imine formed from 2-ethylcyclohexanone or a related unsaturated precursor.

The choice of catalyst is critical in determining the diastereoselectivity. Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are commonly used, with the solvent and additives playing a significant role in modulating the stereochemical outcome. Homogeneous catalysts, such as Crabtree's catalyst or Wilkinson's catalyst, can also be employed, sometimes offering superior control and activity under milder conditions. The hydrogenation of a chiral enamine derived from 2-ethylcyclohexanone and a chiral auxiliary, for example, can lead to high diastereoselectivity, with the auxiliary being removed in a subsequent step.

| Substrate | Catalyst | Hydrogen Pressure | Solvent | Diastereomeric Ratio (dr) |

| 2-Ethyl-1-(pyrrolidin-1-yl)cyclohex-1-ene | 10% Pd/C | 50 psi | Ethyl Acetate | 90:10 (cis:trans) |

| N-(2-ethylcyclohex-1-en-1-yl)aniline | PtO₂ | 60 psi | Ethanol | 85:15 (cis:trans) |

| 2-Ethylcyclohex-1-en-1-amine | [Rh(COD)₂(BF₄)] / Chiral Ligand | 100 psi | Dichloromethane | >95:5 (trans:cis) |

This table presents hypothetical data based on typical results for similar substrates, as specific data for 2-ethylcyclohexene precursors was not available in the search results.

Asymmetric catalysis encompasses a broad range of transformations beyond those mentioned above. Organocatalysis, in particular, has provided powerful tools for constructing chiral amine functionalities. semanticscholar.orgmdpi.com Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a basic amine moiety, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly organized transition states. semanticscholar.org

For example, an asymmetric Michael addition of an amine equivalent to a 2-ethyl-α,β-unsaturated cyclohexenone, followed by reduction, represents a potential organocatalytic route. Similarly, photoredox catalysis combined with a chiral catalyst could enable novel C-C and C-N bond formations to build the functionalized cyclohexane (B81311) ring with high stereocontrol. nih.gov These methods offer access to complex molecular frameworks from simple precursors under mild conditions. nih.gov

Chemoenzymatic and Biocatalytic Routes to this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions with exceptional levels of stereo-, regio-, and chemoselectivity.

Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly well-suited for the synthesis of chiral amines. researchgate.net

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. The asymmetric amination of 2-ethylcyclohexanone using a stereocomplementary pair of TAs could provide access to either the (R)- or (S)-configured amine at the C1 position, with the diastereoselectivity being influenced by the enzyme's active site architecture.

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.net This process is highly atom-economical. An AmDH with suitable substrate specificity could convert 2-ethylcyclohexanone directly into a single stereoisomer of this compound with high enantiomeric and diastereomeric purity. Reductive aminases (RedAms) represent a class of enzymes that can synthesize secondary and primary amines from a wide range of ketones and amines. nih.gov

| Enzyme Type | Substrate | Amine Donor | Key Features | Stereoselectivity |

| Transaminase (TA) | 2-Ethylcyclohexanone | Isopropylamine | High selectivity for one enantiomer. | up to >99% ee |

| Amine Dehydrogenase (AmDH) | 2-Ethylcyclohexanone | Ammonia | Atom-economical, direct amination. | up to >99% ee, high dr |

| Reductive Aminase (RedAm) | 2-Ethylcyclohexanone | Various amines | Broad substrate scope for primary & secondary amines. nih.gov | up to 97% conversion |

A frontier in biocatalysis is the engineering of enzymes to perform reactions not known in nature. Directed evolution has been used to repurpose cytochrome P450 enzymes into "nitrene transferases" capable of direct C–H amination. nih.gov This groundbreaking strategy allows for the conversion of an unactivated C–H bond directly into a C–N bond, bypassing the need for a pre-functionalized substrate like a ketone.

By applying rounds of mutagenesis and screening, P450 variants (often termed P411s) can be evolved to selectively aminate specific C–H bonds within a molecule with high diastereo- and enantioselectivity. nih.gov While direct C-H amination of ethylcyclohexane (B155913) to yield this compound has not been specifically reported, successful demonstrations on analogous substrates like methylcyclohexane (B89554) showcase the immense potential of this technology. nih.gov An evolved nitrene transferase could potentially distinguish between the different C–H bonds on the ethylcyclohexane scaffold to install an amine group at the C1 position with a high degree of stereochemical control. This approach represents a powerful future strategy for the efficient and selective synthesis of complex amines.

Microbial Transformation for the Synthesis of this compound Analogues

Microbial transformation, or biotransformation, leverages the enzymatic systems of microorganisms to catalyze chemical reactions. nih.gov This approach is increasingly recognized as a powerful tool in chemical and pharmaceutical industries for producing complex chemicals and drug intermediates under mild conditions. nih.gov Microorganisms contain a vast array of enzymes that can perform highly specific and selective reactions, such as hydroxylations, aminations, and oxidations, often with a high degree of stereospecificity that is challenging to achieve through traditional chemical synthesis. nih.gov

While specific literature on the microbial synthesis of this compound analogues is nascent, the principles can be extrapolated from transformations of similar compounds. For instance, microorganisms are capable of producing a variety of enzymes that can introduce functional groups to cyclic structures. nih.gov The synthesis of value-added products through microbial factories often involves engineering metabolic pathways. nih.gov For example, 2-keto acids, which are intermediates in amino acid biosynthesis, can be converted into aldehydes and then to alcohols, a pathway that could potentially be adapted for amine synthesis. nih.gov

The process typically involves selecting a microorganism (such as bacteria, yeast, or fungi) with the desired enzymatic activity and incubating it with a suitable precursor substrate. The microorganism's enzymes then modify the substrate to yield the desired analogue.

Table 1: Potential Microbial-Catalyzed Reactions for Analogue Synthesis

| Reaction Type | Enzyme Class | Potential Substrate | Potential Product (Analogue) |

|---|---|---|---|

| Hydroxylation | Monooxygenases | This compound | Hydroxy-2-ethylcyclohexan-1-amine |

| Transamination | Transaminases | 2-Ethylcyclohexan-1-one | This compound |

This biocatalytic approach offers a green alternative to conventional methods, often reducing the need for harsh reagents and organic solvents. nih.gov

Novel Reagent-Based and Flow Chemistry Approaches

Utilisation of Organometallic Reagents in Amination Reactions

Organometallic reagents are powerful tools in organic synthesis, acting as potent nucleophiles or strong bases. libretexts.orgmasterorganicchemistry.com Reagents such as organolithium and organomagnesium (Grignard) compounds are frequently used to form new carbon-carbon bonds. mt.com In the context of amination, these reagents can be used to introduce an amino group, often indirectly. Because organometallic reagents are strong bases, they are generally incompatible with functional groups containing acidic hydrogens, such as primary or secondary amines. libretexts.org

However, their reactivity can be harnessed through multi-step sequences. For example, a Grignard reagent could be used to react with a suitable electrophile to construct the ethylcyclohexane skeleton, followed by conversion of a functional group (like a halide or hydroxyl group) to an amine. Reductive amination, which converts a carbonyl group to an amine via an imine intermediate, is a common method for synthesizing amines and can be facilitated by various metal catalysts. wikipedia.org

Another approach involves the use of organocuprates (Gilman reagents), which are generally less basic than Grignard or organolithium reagents and can participate in different types of coupling reactions. The choice of organometallic reagent and reaction conditions is critical for achieving the desired product with high selectivity and yield. mt.comgatech.edu

Table 2: Comparison of Common Organometallic Reagents in Synthesis

| Reagent Type | General Formula | Typical Precursor | Key Characteristics |

|---|---|---|---|

| Organolithium | R-Li | Alkyl/Aryl Halide | Extremely strong base, potent nucleophile. libretexts.org |

| Grignard Reagent | R-MgX | Alkyl/Aryl Halide | Strong base, potent nucleophile, requires ether solvent. libretexts.org |

Continuous Flow Synthesis Protocols for Scalable Production

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalability, safety, and process control. mdpi.comflinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. nih.gov This methodology is well-suited for multi-step syntheses, as intermediates can be generated and immediately used in the next step without isolation. flinders.edu.au

Key advantages of flow synthesis for this compound production include:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates. nih.gov

Improved Efficiency: Excellent heat and mass transfer lead to faster reaction times and higher yields. mdpi.com

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple systems in parallel).

Automation: Flow systems can be automated for consistent and high-throughput production. mdpi.com

A hypothetical flow setup for this compound could involve the reductive amination of 2-ethylcyclohexanone, where the ketone, ammonia, and a reducing agent are continuously mixed and passed through a heated reactor containing a packed-bed heterogeneous catalyst. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com Key principles include maximizing atom economy, using safer solvents, and employing recyclable catalysts. primescholars.comjocpr.com

Solvent-Free and Aqueous Medium Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. This can be achieved by conducting reactions in alternative media like water or under solvent-free conditions. Aqueous medium reactions are particularly attractive due to water's low cost, non-flammability, and minimal environmental impact. The development of C-N bond-forming reactions that proceed under biocompatible, aqueous conditions represents a significant advance in green synthesis. semanticscholar.org For example, the amination of certain activated ketones can be performed in a phosphate-buffered saline (PBS) solution, demonstrating the feasibility of forming amines in an aqueous environment. semanticscholar.org

Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, can also dramatically reduce waste. These reactions are typically driven by mechanical energy (grinding) or heat. While challenging for many transformations, this approach represents an ideal for green synthesis.

Catalyst Recycling and Atom Economy Considerations

Catalyst Recycling: The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. Heterogeneous catalysts (those in a different phase from the reactants, typically a solid) are particularly advantageous as they can be easily separated from the reaction mixture by filtration. mdpi.com In the synthesis of primary amines via reductive amination of alcohols or ketones, heterogeneous metal catalysts based on nickel, cobalt, palladium, or ruthenium are widely used due to their reusability and ease of handling. mdpi.comresearchgate.net For instance, a method for separating amines from homogeneous catalysts has been developed, allowing for the reutilization of the catalyst. innovations-report.com

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.comprimescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate minimal waste. rsc.org In contrast, substitution and elimination reactions often have poor atom economy. rsc.org

Table 3: Hypothetical Atom Economy for Synthesis Routes to an Amine

| Reaction Type | Generic Equation | Atom Economy | Byproducts |

|---|---|---|---|

| Reductive Amination (Addition) | R₂C=O + NH₃ + H₂ → R₂CHNH₂ + H₂O | High (if water is the only byproduct) | Water |

| Nucleophilic Substitution | R-Br + 2NH₃ → R-NH₂ + NH₄Br | Low | Ammonium Bromide |

Designing a synthetic route to this compound that prioritizes catalytic, high-yield addition reactions would maximize atom economy and align with the principles of green chemistry. jk-sci.com

Chemical Reactivity and Mechanistic Investigations of 2 Ethylcyclohexan 1 Amine

Nucleophilic Reactivity and Derivatization Strategies

As a primary amine, 2-Ethylcyclohexan-1-amine readily engages in reactions where the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. These reactions are fundamental for creating a diverse array of derivatives.

Acylation and Sulfonylation Reactions for Amide Formation

The primary amino group of this compound exhibits strong nucleophilicity towards acylating and sulfonylating agents, leading to the formation of stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl halides (such as acetyl chloride) or acid anhydrides (like acetic anhydride) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., a chloride ion or carboxylate) to form the corresponding N-(2-ethylcyclohexyl)amide. These reactions are often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, sulfonamides are synthesized by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. libretexts.orgcbijournal.com The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are important in various chemical and pharmaceutical contexts. libretexts.org The reaction of primary amines with sulfonyl chlorides forms the basis of the Hinsberg test; the resulting N-substituted sulfonamide still possesses a proton on the nitrogen, rendering it acidic enough to dissolve in an aqueous alkali solution. libretexts.org

| Reagent Type | Specific Reagent | Base/Solvent | Product Type |

|---|---|---|---|

| Acyl Halide | Acetyl chloride | Pyridine or Triethylamine | N-(2-Ethylcyclohexyl)acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | None or Pyridine | N-(2-Ethylcyclohexyl)acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Pyridine or aq. NaOH | N-(2-Ethylcyclohexyl)-4-methylbenzenesulfonamide |

Alkylation Reactions and Quaternization of the Amine Nitrogen

The reaction of this compound with alkyl halides (e.g., methyl iodide) is a classic example of nucleophilic aliphatic substitution. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, this reaction is often difficult to control. libretexts.orgwikipedia.org The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation. This process can continue, resulting in a mixture of secondary, tertiary, and ultimately, quaternary ammonium salts. libretexts.org

Quaternization: To achieve complete alkylation to the quaternary ammonium salt, a process known as exhaustive alkylation is employed. This involves using a significant excess of a reactive alkylating agent, such as methyl iodide, often in the presence of a mild base like potassium bicarbonate to neutralize the generated acid. dtic.milcdnsciencepub.com The final product is a tetra-alkylated ammonium salt, in this case, (2-ethylcyclohexyl)trimethylammonium iodide. Quaternary ammonium salts are valuable as phase-transfer catalysts and in other applications. dtic.mil

| Degree of Alkylation | Product Name | Conditions |

|---|---|---|

| Mono-alkylation | N-Methyl-2-ethylcyclohexan-1-amine (Secondary Amine) | Controlled, 1 equivalent of CH₃I |

| Di-alkylation | N,N-Dimethyl-2-ethylcyclohexan-1-amine (Tertiary Amine) | Further reaction with CH₃I |

| Tri-alkylation (Quaternization) | (2-Ethylcyclohexyl)trimethylammonium iodide (Quaternary Salt) | Excess CH₃I, often with a base (e.g., K₂CO₃) libretexts.org |

Formation of Imines and Enamines with Carbonyl Compounds

This compound reacts with aldehydes and ketones in an acid-catalyzed addition-elimination reaction. chemistrysteps.com Because it is a primary amine, the final product is an imine, also known as a Schiff base. pressbooks.publibretexts.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. pressbooks.publibretexts.org Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. masterorganicchemistry.com

It is important to distinguish this from enamine formation. Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orgmakingmolecules.com A secondary amine lacks the second proton on the nitrogen necessary for the final deprotonation step to form an imine; instead, a proton is removed from an adjacent carbon atom, resulting in the enamine structure. libretexts.org Therefore, the reaction of this compound with a carbonyl compound leads directly to an imine.

Reactions Leading to Heterocyclic Compounds

The bifunctional potential of this compound derivatives allows them to serve as precursors for the synthesis of various nitrogen-containing heterocyclic systems.

Synthesis of Cyclic Ureas, Thioureas, and Carbamates

While this compound itself cannot form a simple cyclic urea or thiourea (B124793) without a second amine functionality within the same molecule, it is a key reagent for forming substituted ureas, thioureas, and carbamates.

Ureas: Reaction with an isocyanate (R-N=C=O) provides a straightforward route to N,N'-disubstituted ureas. The nucleophilic amine attacks the central carbon of the isocyanate. Alternatively, reaction with phosgene (COCl₂) or a phosgene equivalent first forms a carbamoyl chloride or an isocyanate intermediate, which can then react with another amine.

Thioureas: Substituted thioureas are readily prepared by reacting the amine with an isothiocyanate (R-N=C=S). rsc.org A common and environmentally benign method involves the condensation of the primary amine with carbon disulfide (CS₂), sometimes in the presence of an oxidant or in an aqueous medium, to form the thiourea derivative. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Carbamates: Carbamates (urethanes) are typically synthesized by reacting this compound with a chloroformate, such as ethyl chloroformate. acs.org Another modern approach involves a three-component reaction of the amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. google.comnih.gov

Condensation Reactions for Nitrogen-Containing Heterocycles

The amine functionality is central to many classical named reactions that form complex heterocyclic structures through condensation and cyclization. For this compound to participate in intramolecular cyclizations like the Pictet-Spengler or Bischler-Napieralski reactions, the ethylcyclohexyl scaffold must first be attached to an aromatic ring system.

Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.orgjk-sci.com If this compound were first coupled to a suitable aromatic moiety to form a β-arylethylamine structure (e.g., N-(2-phenylethyl)-2-ethylcyclohexan-1-amine), it could then undergo this type of cyclization.

Bischler-Napieralski Reaction: This reaction is an intramolecular electrophilic aromatic substitution for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.com The starting material is a β-arylethylamide, which is cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comalchetron.com Therefore, this compound would first need to be acylated (as in section 3.1.1) with a reagent containing a β-aryl group (e.g., 2-phenylacetyl chloride) to form the necessary amide precursor before cyclization can occur. jk-sci.com

Stereochemical Outcomes of Reactions Involving this compound

The presence of two stereocenters in this compound (at C1 bearing the amine group and C2 bearing the ethyl group) dictates that it exists as a pair of diastereomers: (1R,2R)- and (1S,2S)-2-ethylcyclohexan-1-amine (the trans isomers), and (1R,2S)- and (1S,2R)-2-ethylcyclohexan-1-amine (the cis isomers). The reactivity of each of these stereoisomers, particularly when engaged with other chiral molecules, is of significant interest in stereoselective synthesis.

When this compound is used as a chiral auxiliary or a chiral reactant, it can induce diastereoselectivity in a variety of chemical transformations. The facial selectivity of approaching reagents is influenced by the steric hindrance imposed by the ethyl group and the conformational preferences of the cyclohexyl ring. The ethyl group in the 2-position can effectively shield one face of a reactive center derived from the amine, leading to a preferential attack from the less hindered face.

For instance, in the formation of imines with a prochiral ketone, the subsequent nucleophilic addition to the C=N double bond would be expected to proceed with a degree of diastereoselectivity. The bulky ethyl group would likely direct the incoming nucleophile to the opposite face of the imine. The extent of this diastereoselectivity would be dependent on the reaction conditions, the nature of the nucleophile, and the specific stereoisomer of this compound used.

To illustrate this, consider the hypothetical reaction of (1R,2R)-2-Ethylcyclohexan-1-amine with a generic prochiral ketone, followed by reduction. The resulting secondary amine would be formed as a mixture of diastereomers. The diastereomeric ratio (d.r.) would be a measure of the stereochemical control exerted by the chiral amine.

Illustrative Data Table: Diastereoselective Reduction of an Imine Derived from (1R,2R)-2-Ethylcyclohexan-1-amine

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R,S) : (R,R,R) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | -20 | 75:25 |

| 2 | L-Selectride® | THF | -78 | 95:5 |

Note: This data is illustrative and intended to demonstrate the concept of diastereoselective transformation. Actual experimental results may vary.

Reactions occurring directly at the C1 stereocenter of this compound, such as nucleophilic substitution, can proceed with either retention or inversion of configuration, or racemization, depending on the reaction mechanism.

SN2 Reactions: A bimolecular nucleophilic substitution (Sₙ2) reaction at the C1 carbon would be expected to proceed with a complete inversion of configuration. This is due to the backside attack of the nucleophile, which displaces the leaving group from the opposite side. For this to occur, the amine group would first need to be converted into a good leaving group, for example, by diazotization.

SN1 Reactions: A unimolecular nucleophilic substitution (Sₙ1) reaction would proceed through a planar carbocation intermediate. The subsequent attack of a nucleophile could occur from either face, leading to a racemic mixture of the two possible stereoisomers at C1. This would result in a loss of the original stereochemical information at that center.

The preferred pathway, Sₙ1 or Sₙ2, would be influenced by factors such as the stability of the potential carbocation, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity. Given that the carbocation at a secondary carbon of a cyclohexane (B81311) ring is relatively stable, Sₙ1 pathways could be competitive under appropriate conditions.

Detailed Mechanistic Studies of this compound Transformations

To fully understand the reactivity of this compound, detailed mechanistic studies would be necessary. These studies would aim to elucidate the precise sequence of bond-making and bond-breaking events, as well as the structures of any intermediates and transition states.

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the transition state of the rate-determining step.

For reactions involving this compound, several KIE studies could be envisioned:

N-H Bond Cleavage: In reactions where a proton is removed from the amine in the rate-determining step (e.g., in certain enzymatic reactions or base-catalyzed processes), a primary KIE would be expected upon deuteration of the amine (ND₂).

C-H Bond Cleavage: If a C-H bond adjacent to the amine (at C1 or C2) is broken in the rate-determining step of an elimination or oxidation reaction, a primary KIE would be observed upon deuteration of that specific position.

Secondary KIEs: Isotopic substitution at a position not directly involved in bond cleavage can also lead to a secondary KIE. For example, deuteration at C1 could reveal changes in hybridization at that carbon in the transition state. A change from sp³ to sp² hybridization typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1).

Illustrative Data Table: Expected Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopically Labeled Position | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Dehydrogenation | C1-D | ~2-7 | C-H bond cleavage is part of the rate-determining step. |

| Sₙ1 Substitution | C1-D | ~1.1-1.2 | Change in hybridization from sp³ to sp² in the transition state. |

The direct observation or trapping of reaction intermediates is crucial for elucidating a reaction pathway. For transformations involving this compound, various techniques could be employed:

Spectroscopic Methods: Techniques such as NMR, IR, and mass spectrometry could be used to identify and characterize transient intermediates if their lifetimes are sufficiently long. Low-temperature studies can often be used to prolong the lifetime of reactive intermediates.

Trapping Experiments: A reactive intermediate can be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. For example, if a carbocation intermediate is proposed, the addition of a potent nucleophile could lead to a trapped product, providing evidence for the existence of the carbocation.

Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the stereochemical outcomes. These theoretical studies can provide valuable insights that complement experimental findings.

By combining these experimental and theoretical approaches, a comprehensive understanding of the chemical reactivity and mechanistic intricacies of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethylcyclohexan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Ethylcyclohexan-1-amine. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, but two-dimensional (2D) techniques are essential for complete and unambiguous assignment.

A suite of 2D NMR experiments is employed to map the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between the proton on C1 and the protons on C2 and C6, as well as correlations between the C2 proton and the protons of the ethyl group and C3. This allows for the tracing of the proton network throughout the cyclohexane (B81311) ring and the ethyl substituent. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com It is a highly sensitive method for assigning which protons are bonded to which carbons. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak, simplifying the assignment of the ¹³C spectrum based on the already-assigned ¹H spectrum.

A combination of these techniques allows for the complete assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| C1 (-CHNH₂) | ~55.0 | ~2.8 (m) | HSQC: C1-H1; HMBC: H1 to C2, C3, C5, C6 |

| C2 (-CHCH₂CH₃) | ~45.0 | ~1.5 (m) | HSQC: C2-H2; COSY: H2 with H1, H3, H-ethyl |

| C3 | ~34.0 | ~1.7 (m, ax), ~1.2 (m, eq) | HSQC: C3-H3; COSY: H3 with H2, H4 |

| C4 | ~25.0 | ~1.8 (m, ax), ~1.1 (m, eq) | HSQC: C4-H4; COSY: H4 with H3, H5 |

| C5 | ~26.0 | ~1.6 (m, ax), ~1.2 (m, eq) | HSQC: C5-H5; COSY: H5 with H4, H6 |

| C6 | ~32.0 | ~1.9 (m, ax), ~1.3 (m, eq) | HSQC: C6-H6; COSY: H6 with H1, H5 |

| Ethyl -CH₂- | ~25.0 | ~1.4 (m) | HSQC: C-ethyl-H-ethyl; HMBC: H-ethyl to C2, C-methyl |

| Ethyl -CH₃ | ~11.0 | ~0.9 (t) | HSQC: C-methyl-H-methyl; HMBC: H-methyl to C-ethyl |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and diastereomer. The labels 'ax' (axial) and 'eq' (equatorial) refer to protons on the cyclohexane ring.

The cyclohexane ring is not static but undergoes a rapid "chair-chair" interconversion at room temperature. nih.gov For this compound, this ring flip interconverts the axial and equatorial positions of all substituents. This molecule can also exist as cis and trans diastereomers, each with its own set of preferred conformations.

Dynamic NMR, which involves recording spectra at different temperatures, is a powerful technique for studying these conformational dynamics. auremn.org.br

At low temperatures , the ring flip is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial protons and for each distinct conformer. The relative integrals of these signals can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.

As the temperature increases , the rate of the chair flip increases. The separate signals for the axial and equatorial environments broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature.

By analyzing the line shapes of the spectra at various temperatures, it is possible to calculate the rate constants for the interconversion and determine the activation energy (ΔG‡) for the ring-flipping process. nih.gov This provides detailed insight into the conformational flexibility and steric interactions within the molecule.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). rsc.org For this compound, with the molecular formula C₈H₁₇N, the theoretical monoisotopic mass is 127.1361 Da. nih.gov An HRMS measurement yielding a value extremely close to this would confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Furthermore, the presence of a nitrogen atom is indicated by the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (127 Da). whitman.edu Isotopic pattern analysis of the molecular ion peak (M⁺) provides further confirmation. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be calculated and compared to the experimental spectrum.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₈H₁₇N)

| Ion | Relative Mass | Predicted Abundance (%) |

| M⁺ | 127.1361 | 100.00 |

| M+1 | 128.1395 | 9.03 |

| M+2 | 129.1428 | 0.38 |

Tandem mass spectrometry (MS/MS) is used to investigate the structure of an ion by isolating it, inducing fragmentation, and then analyzing the resulting fragment ions. nationalmaglab.org For this compound, the molecular ion (m/z 127) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of cyclic amines is often directed by the nitrogen atom. miamioh.edu Key fragmentation pathways include:

α-Cleavage: The most common fragmentation for amines involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, cleavage of the bond between C1 and C2 would lead to the loss of the ethyl group as a radical (•CH₂CH₃), resulting in a prominent fragment ion.

Ring Cleavage: Following the initial α-cleavage, further fragmentation can occur within the ring structure.

Based on GC-MS data from the NIST library, the mass spectrum of this compound shows a molecular ion at m/z 127 and major fragment ions at m/z 84 and m/z 56. nih.gov

Table 3: Proposed Major Fragments of this compound in EI-MS

| m/z | Proposed Identity | Formation Pathway |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 84 | [M - C₂H₅]⁺ | α-cleavage: Loss of the ethyl group radical from C2. |

| 56 | [C₃H₆N]⁺ | Subsequent ring cleavage and rearrangement following initial fragmentation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.org These two techniques are often complementary.

For this compound, key vibrational modes include:

N-H Stretching: As a primary amine, it will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. The presence of intermolecular hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from both the cyclohexane ring and the ethyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a strong band in the FT-IR spectrum around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

CH₂ Bending: Scissoring vibrations for the CH₂ groups of the ring and ethyl chain occur around 1450-1470 cm⁻¹.

Raman spectroscopy is particularly effective for analyzing the non-polar bonds of the carbon skeleton, providing complementary information to the FT-IR spectrum, which is more sensitive to polar bonds like N-H and C-N. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR (strong), Raman (weak) |

| C-H Aliphatic Stretch | 2850 - 2960 | FT-IR (strong), Raman (strong) |

| N-H Scissoring Bend | 1590 - 1650 | FT-IR (strong) |

| CH₂ Scissoring Bend | 1450 - 1470 | FT-IR (medium), Raman (medium) |

| C-N Stretch | 1000 - 1250 | FT-IR (medium), Raman (weak) |

By analyzing the positions, intensities, and shapes of these bands, detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, can be obtained. researchgate.net

X-ray Crystallography and Single Crystal Diffraction Analysis of Crystalline Forms

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, which exists as a liquid under ambient conditions, this powerful technique would be applied to a suitable crystalline derivative. This is typically achieved by forming a salt with an appropriate acid, such as hydrochloric acid or a chiral resolving agent like tartaric acid, which can be encouraged to form high-quality single crystals suitable for analysis.

The core principle of single-crystal X-ray diffraction involves irradiating a crystal with a focused beam of X-rays. The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of constructive interference spots. mdpi.com By meticulously measuring the geometric arrangement and intensity of these diffracted spots, a three-dimensional map of the electron density within the unit cell of the crystal can be calculated. This map is then interpreted to build a precise model of the molecule's structure. rsc.org

A successful crystallographic analysis of a this compound derivative would yield a wealth of structural information, including:

Unambiguous determination of the relative and absolute stereochemistry of the chiral centers at positions 1 and 2 of the cyclohexane ring. When a chiral co-crystal of known configuration is used, the absolute configuration of the amine can be established.

Detailed conformational information , such as the preferred chair conformation of the cyclohexyl ring and the axial or equatorial disposition of the ethyl and amino substituents.

Precise bond lengths, bond angles, and torsion angles , providing insight into the molecular geometry.

Analysis of intermolecular interactions , detailing how the molecules pack within the crystal and revealing non-covalent forces such as hydrogen bonds involving the amine group and any present counter-ions.

While specific crystallographic data for this compound derivatives are not publicly available, the following table provides an illustrative example of the crystallographic parameters that would be reported from such an experiment on a hypothetical salt, 2-ethylcyclohexan-1-ammonium chloride.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₈ClN |

| Formula Weight | 163.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit cell dimensions | a = 8.12 Å, b = 6.54 Å, c = 9.87 Å |

| α = 90°, β = 105.3°, γ = 90° | |

| Volume (ų) | 505.4 |

| Z (molecules per unit cell) | 2 |

| Density (calculated) | 1.075 g/cm³ |

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only, representing typical values obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 2 Ethylcyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic and molecular properties of 2-Ethylcyclohexan-1-amine. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies on Conformational Isomers

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules. For this compound, DFT calculations are instrumental in determining the relative stabilities of its various conformational isomers. The cyclohexane (B81311) ring is known for its chair conformation, which minimizes angle and torsional strain. The presence of the ethyl and amine substituents introduces several possible stereoisomers (cis and trans) and, within each, multiple conformers arising from the orientation of these groups (axial versus equatorial) and the rotation around single bonds.

Due to the 1,3-diaxial interactions, which are a form of steric strain, substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial positions. libretexts.orglibretexts.org For this compound, this principle governs the stability of its conformers. The ethyl group, being bulkier than the amine group, will have a stronger preference for the equatorial position.

A comprehensive DFT study on the closely related cyclohexylamine (B46788) and cis- and trans-1,2-cyclohexanediamine has been performed at the B3LYP/aug-cc-pVDZ level of theory, providing a strong basis for understanding the conformational preferences of this compound. core.ac.uk Based on these principles and related studies, the most stable conformer of trans-2-Ethylcyclohexan-1-amine is predicted to have both the ethyl and amine groups in equatorial positions. For the cis isomer, one group must be axial while the other is equatorial; the lower energy conformer will be the one with the larger ethyl group in the equatorial position.

The relative energies of these conformers can be calculated with high accuracy using DFT, allowing for the determination of the equilibrium populations of each conformer at a given temperature.

Table 1: Predicted Relative Stabilities of this compound Conformers This table is illustrative and based on established principles of conformational analysis. Precise energy differences would require specific DFT calculations for this molecule.

| Isomer | Ethyl Group Position | Amine Group Position | Predicted Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| trans | Equatorial | Equatorial | Most Stable | Minimal steric strain |

| Axial | Axial | Least Stable | Significant 1,3-diaxial interactions for both groups | |

| cis | Equatorial | Axial | More Stable (of the cis isomers) | 1,3-diaxial interactions for the amine group |

| Axial | Equatorial | Less Stable (of the cis isomers) | 1,3-diaxial interactions for the bulkier ethyl group |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would reveal key features:

Negative Potential (Red/Yellow): A region of negative electrostatic potential would be localized around the nitrogen atom of the amine group. This is due to the high electron density of the nitrogen lone pair, making this area a likely site for electrophilic attack or hydrogen bonding with hydrogen bond donors.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms of the amine group, indicating their acidic character and propensity to act as hydrogen bond donors.

Neutral Potential (Green): The ethyl group and the carbon framework of the cyclohexane ring, being largely nonpolar, would be characterized by a near-neutral electrostatic potential.

Prediction of Physico-Chemical Parameters (e.g., LogP, TPSA)

Computational methods are widely used to predict key physico-chemical parameters that are important in various chemical and pharmaceutical applications. For this compound, parameters such as the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA) have been computationally estimated.

LogP is a measure of a compound's lipophilicity and is crucial for predicting its solubility and permeability across biological membranes. A higher LogP value indicates greater lipid solubility.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. peter-ertl.com It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

Publicly available databases provide computationally predicted values for these parameters for this compound.

Table 2: Computationally Predicted Physico-Chemical Parameters for this compound

| Parameter | Predicted Value | Source | Significance |

|---|---|---|---|

| XLogP3-AA | 1.9 | PubChem CID 544854 nih.gov | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 26 Ų | PubChem CID 544854 nih.gov | Suggests good potential for membrane permeability. |

Conformational Analysis and Ring Inversion Dynamics

The non-planar structure of the cyclohexane ring in this compound is not static. It undergoes dynamic processes, most notably ring inversion, which have been extensively studied using computational methods.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. researchgate.net For the ring inversion of this compound, a PES can be constructed to map the energy changes as the cyclohexane ring transitions from one chair conformation to another. This process involves passing through higher-energy intermediate conformations, such as the half-chair, twist-boat, and boat forms.

While a specific PES for this compound is not available, a study on the 2-ethylcyclohexyl radical, which shares the same carbon skeleton, provides valuable insights. researchgate.net The PES for the radical was calculated at the CBS-QB3 level, revealing the energy barriers associated with various unimolecular reactions. researchgate.net For the amine, the general features of the PES for ring inversion would be similar to that of cyclohexane itself, but modified by the substituents.

The PES would show two energy minima corresponding to the two chair conformations. These minima would be separated by energy barriers, with the highest point on the lowest energy pathway being the transition state, which for cyclohexane is the half-chair conformation. The presence of the ethyl and amine groups would lead to different energies for the two chair conformers (in the case of substituted cyclohexanes), with the conformer having the substituents in more stable equatorial positions being at a lower energy. libretexts.orglibretexts.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic processes of this compound, such as conformational changes and intermolecular interactions in a solvent.

MD simulations of substituted cyclohexanes in the liquid phase have been performed to study their reorientational dynamics. acs.org For this compound, an MD simulation would reveal the frequency and mechanism of ring flips between the chair conformations. It would also show the rotational and translational motion of the molecule and the dynamics of hydrogen bonding between the amine group and solvent molecules, if present.

These simulations can provide a detailed picture of the dynamic equilibrium between different conformers and how this is influenced by factors such as temperature and the surrounding environment. The results of MD simulations can be used to calculate various thermodynamic and transport properties, offering a bridge between the microscopic molecular behavior and macroscopic observable properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools to predict various spectroscopic parameters of a molecule, which can then be compared with experimental data for validation and deeper understanding of its structure and dynamics.

NMR Chemical Shift Prediction and Vibrational Frequency Calculation

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. For this compound, this would involve optimizing the molecular geometry of its various conformers and then applying computational methods like the Gauge-Including Atomic Orbital (GIAO) method for NMR predictions.

Similarly, vibrational (infrared and Raman) frequencies can be calculated to understand the molecule's vibrational modes. These theoretical spectra can be compared with experimental spectra to aid in the assignment of observed peaks. However, no specific studies applying these methods to this compound have been found.

Thermodynamic Stability of Different Isomers

This compound can exist as different stereoisomers (cis and trans) and various conformers. Computational methods can be used to calculate the relative thermodynamic stabilities of these isomers. By determining the electronic energy and Gibbs free energy of each isomer, it is possible to predict the most stable configuration under different conditions. Such studies are crucial for understanding the conformational preferences and the relative populations of different isomers at equilibrium. A thorough search of scientific databases, however, did not yield any studies that have performed these specific calculations for this compound.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Energy Profiles for Key Chemical Transformations

By mapping the potential energy surface of a reaction, computational chemists can construct a detailed energy profile that illustrates the energy changes as reactants are converted to products. This includes identifying intermediates and the transition states that connect them. For this compound, this would involve modeling its reactions, for instance, with electrophiles, to understand the reaction pathways and predict the most likely products. Unfortunately, no such energy profiles for key chemical transformations of this compound have been published.

Applications of 2 Ethylcyclohexan 1 Amine in Non Medical Chemical Synthesis and Materials Science

Application as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The presence of a stereocenter and an amino group makes 2-ethylcyclohexan-1-amine a candidate for use in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

Chiral amines are fundamental building blocks for creating ligands that can be coordinated to a metal center. sigmaaldrich.com These chiral metal-ligand complexes can then catalyze reactions to produce a desired enantiomer of a product. The amine group of a molecule like this compound can be derivatized to form more complex ligand structures, such as Schiff bases, amides, or phosphine-amines. These ligands create a specific chiral environment around the metal catalyst, which influences the stereochemical outcome of the reaction.

For instance, derivatives of the closely related 1,2-diaminocyclohexane are widely used to create tetradentate ligands for manganese(I)-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. google.com Although not specifically documented for this compound, its structure suggests it could be adapted for similar catalytic systems. The effectiveness of such a ligand would depend on its ability to create a sterically defined pocket around the metal, guiding the approach of the substrate.

Table 1: Potential Metal-Catalyzed Reactions Using Chiral Amine-Based Ligands

| Reaction Type | Metal Catalyst (Example) | Role of Chiral Ligand | Potential Product Class |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Manganese | Induces enantioselectivity in H₂ addition | Chiral Alcohols, Chiral Amines |

| Asymmetric Alkylation | Palladium, Copper | Controls stereoselective C-C bond formation | Chiral Carbonyl Compounds |

| Asymmetric Epoxidation | Titanium, Vanadium | Directs stereochemistry of epoxide formation | Chiral Epoxides |

Role in Enantioselective Organocatalytic Transformations

Organocatalysis utilizes small organic molecules, rather than metal-based catalysts, to accelerate chemical reactions. Chiral primary amines can act as organocatalysts, often by forming chiral intermediates like enamines or iminium ions with the substrate. rsc.org These intermediates then react with other reagents, with the catalyst's chiral structure directing the stereochemical outcome.

While proline and its derivatives are the most famous examples, a wide range of chiral amines have been developed for asymmetric organocatalysis. researchgate.net A molecule such as this compound could potentially catalyze reactions like asymmetric Michael additions or aldol (B89426) reactions. The catalyst's performance, including yield and enantioselectivity, would be highly dependent on the specific reaction conditions and substrates involved. However, published studies specifically employing this compound as an organocatalyst are not currently available.

Building Block for Advanced Polymeric Materials and Specialty Chemicals

The reactivity of the primary amine group allows for the incorporation of the 2-ethylcyclohexyl moiety into larger molecular structures, including polymers and specialty additives.

Monomer in the Synthesis of Polyamides and Polyureas

Structurally, this compound is a monoamine, meaning it contains only one primary amine group. In the synthesis of polymers like polyamides (formed from diamines and diacids) and polyureas (formed from diamines and diisocyanates), monomers must have at least two reactive functional groups to allow for chain propagation.

Therefore, this compound cannot act as a monomer to form the main chain of these polymers. Instead, it could theoretically be used as a chain-terminating agent or end-capper . By being introduced in small quantities during polymerization, it would react with the growing polymer chain at one end, preventing further extension. This technique is a common industrial method for controlling the molecular weight and, consequently, the physical properties of the final polymer. There is, however, no specific literature documenting this use for this compound.

Precursor for Additives in Polymer Formulations

Cycloaliphatic amines are widely utilized as curing agents (hardeners) for epoxy resins. rich-cn.netrich-cn.netk2pchemicals.com These agents react with the epoxide groups of the resin to form a highly cross-linked, thermoset polymer network, resulting in a hard, durable material with excellent chemical resistance. westlakeepoxy.com

While no patents or studies specifically name this compound as a curing agent, several patents list structurally similar compounds for this purpose. For example, U.S. patents mention 4,4'-methylene bis(2-ethylcyclohexylamine) and other cycloaliphatic amines as components in epoxy formulations. google.comgoogle.com These compounds enhance properties like cure speed and the final mechanical strength of the epoxy system. google.com Given this precedent, this compound could serve as a reactive component in the synthesis of more complex amine-based hardeners or be used as a co-curing agent.

Table 2: General Properties Conferred by Cycloaliphatic Amine Curing Agents in Epoxy Systems

| Property | Description |

|---|---|

| Mechanical Strength | The rigid cycloaliphatic structure contributes to a high cross-link density, improving hardness and durability. |

| Chemical Resistance | Creates a robust polymer network that resists degradation from solvents and corrosive chemicals. |

| Thermal Stability | Offers higher temperature resistance compared to some linear aliphatic amine hardeners. |

| UV Resistance | Generally provides better color stability and resistance to yellowing upon UV exposure compared to aromatic amines. |

| Low Viscosity | Many cycloaliphatic amines have low viscosity, which aids in processing and application of the epoxy formulation. westlakeepoxy.com |

Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals (excluding human pharmaceuticals)

Primary amines are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The amine group can be readily converted into other functionalities, or it can be used to introduce the cycloaliphatic scaffold into a target molecule.

In the context of agrochemicals, amines are foundational components for many herbicides, fungicides, and insecticides. For example, the related compound cyclohexylamine (B46788) is a known intermediate for crop protection agents. sigmaaldrich.com Research from 1925 reported the synthesis of 2-ethylcyclohexylamine via the complete hydrogenation of indole, demonstrating its accessibility from common feedstocks. iacademic.info A 1952 study on the reactions of monomeric styrenes noted a 49% yield for a reaction involving 2-ethylcyclohexylamine. scispace.com These historical findings underscore its utility in organic synthesis, though its direct lineage to a specific, modern, non-pharmaceutical agrochemical or industrial product is not clearly detailed in contemporary literature.

Precursor for Herbicides or Pesticides

While specific, commercialized pesticides directly derived from this compound are not widely documented, the broader class of cycloaliphatic and secondary amines serves as a crucial scaffold in the research and development of novel agrochemicals. nih.govufv.br The chemical structure is a key determinant of the biological activity of insecticides and herbicides, and modifications to amine precursors can significantly alter the efficacy and target specificity of the final compound. ufv.brmdpi.com

Research into botanical herbicides has explored derivatives of other cyclic amines, such as sec-p-menthane-7-amine, which have demonstrated significant post-emergence herbicidal activities. nih.gov Similarly, synthetic strategies for new insecticides have involved creating novel chiral amides from various amine precursors. ufv.br These studies indicate that the ethylcyclohexylamine moiety could be incorporated into new active ingredients. The amine group provides a reactive handle for creating amide, urea, or other functional linkages common in pesticide chemistry, while the ethylcyclohexyl group can influence properties like solubility, stability, and the molecule's interaction with its biological target. mdpi.comnih.gov

| Agrochemical Class | Role of Amine Precursor | Example Compound (Derived from an Amine) |

| Herbicides | Forms the core structure of the active ingredient. | sec-p-Menthane-7-amine derivatives nih.gov |

| Insecticides | Used to synthesize amide linkages crucial for bioactivity. | Chiral dienamides ufv.br |

| Fungicides | Incorporated into N-phenyl amide structures. | Thifluzamide mdpi.com |

| Insecticides | Forms the backbone of piperidine-based compounds. | 2-ethyl-1-undec-10-enoyl-piperidine nih.gov |

Role in the Synthesis of Dyes or Pigments

Amines are fundamental components in the synthesis of a vast array of organic dyes and pigments. imrpress.comprimescholars.com Aromatic amines are particularly well-known as precursors to the widely used class of azo dyes. imrpress.comnih.gov However, aliphatic amines like this compound also have significant roles, particularly in the synthesis of high-performance pigments and in the modification of dye properties.

One key application for primary amines is in the production of perylene (B46583) pigments, a class of colorants known for their exceptional stability and durability. google.com The synthesis involves the reaction of a primary amine with perylene acid anhydride (B1165640). google.com The nature of the amine's R-group influences the final pigment's color, solubility, and performance characteristics. The 2-ethylcyclohexyl group would be expected to enhance the pigment's solubility in organic media and its compatibility with plastic matrices.

Furthermore, amines can be used to form salts with anionic dyes, a technique employed to improve the solubility of dyes in specific solvent systems, such as those used for printing inks. google.com For instance, di-(2-ethylhexyl)-amine, an aliphatic secondary amine structurally related to this compound, is used for this purpose. google.com The amine neutralizes acidic groups on the dye molecule, creating a more organophilic salt. google.com Amines can also be incorporated as additives into pigmented compositions to improve flow properties and prevent undesirable thickening or "livering" of inks and coatings. google.com

| Dye/Pigment Class | Role of Aliphatic Amine | Example Application |

| Perylene Pigments | Reacts with perylene acid anhydride to form the core chromophore. google.com | High-performance red pigments used in plastics and automotive paints. google.com |

| Anionic Dye Salts | Neutralizes acidic dye molecules to enhance solubility in organic solvents. google.com | Preparation of printing inks for flexographic printing. google.com |

| Pigment Additives | Acts as a dispersing or anti-livering agent in coating formulations. google.com | Improving the flow properties of inks containing phosphotungstic acid toners. google.com |

Exploration in Solvent and Reagent Development

The chemical nature of this compound—specifically its basicity and physical properties—makes it a candidate for development as a specialized reagent and solvent in organic chemistry.

Use as a Basic Reagent in Organic Reactions

Like other primary aliphatic amines, this compound functions as both a Brønsted-Lowry base and a nucleophile. libretexts.orgchemistrysteps.com The lone pair of electrons on the nitrogen atom can accept a proton from an acid, making it a useful acid scavenger or a basic catalyst in reactions that generate acidic byproducts. libretexts.org The basicity of simple aliphatic amines is typically stronger than that of ammonia (B1221849), as the electron-donating alkyl groups increase the electron density on the nitrogen atom. chemistrysteps.com The pKa of the conjugate acid of the similar compound cyclohexylamine is around 10.6, indicating it is a moderately strong base.

As a nucleophile, the amine can attack electron-deficient centers to form new carbon-nitrogen bonds. libretexts.org This reactivity is central to many organic transformations, including:

Amide Synthesis: Reaction with acid chlorides or anhydrides to form N-substituted amides. libretexts.org

Imine and Enamine Formation: Condensation with aldehydes or ketones. Primary amines like this compound react with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates in synthesis. libretexts.org

The bulky 2-ethylcyclohexyl group can introduce steric hindrance, which may influence the selectivity of its reactions. This can be advantageous in contexts where a non-nucleophilic base is desired, or it can be a limitation if nucleophilic attack is the intended pathway.

| Reaction Type | Role of this compound | Product Class |

| Neutralization | Brønsted-Lowry Base (Proton Acceptor) | Ammonium Salt |

| Acylation | Nucleophile | N-(2-Ethylcyclohexyl)amide libretexts.org |

| Condensation | Nucleophile | Imine (from Aldehyde/Ketone) libretexts.org |

| Alkylation | Nucleophile | Secondary/Tertiary Amine ncert.nic.in |

Investigation as a Niche Solvent or Solvent Additive

The physical properties of this compound suggest its potential for use as a niche solvent or a functional additive. Cyclohexylamine, a related compound, is a liquid that is miscible with water and common organic solvents. usda.gov This broad miscibility is a valuable characteristic for a solvent.

Given its basicity, this compound could be employed as a basic solvent to enhance the rate of base-catalyzed reactions or to dissolve acidic solutes. As an additive, it can serve as an acid scavenger in formulations to improve product stability by neutralizing trace amounts of acid. This application is analogous to the use of cyclohexylamine as a boiler water additive, where it functions to neutralize carbonic acid and prevent corrosion. usda.gov Amine-based compounds are also extensively studied as solvents and additives for industrial processes like CO2 capture, where their ability to reversibly react with CO2 is exploited. mdpi.comresearchgate.net

| Property | Value | Implication for Solvent/Additive Use |

| Molecular Formula | C8H17N nih.gov | --- |

| Molecular Weight | 127.23 g/mol nih.gov | --- |

| Physical State | Liquid (at standard conditions) | Can be used directly as a solvent without heating. |

| Basicity (pKa of conjugate acid) | ~10.6 (estimated from cyclohexylamine) usda.gov | Useful as a basic solvent or acid-scavenging additive. |

| Miscibility | Likely miscible with water and organic solvents (inferred from cyclohexylamine) usda.gov | Can be used in a variety of solvent systems, both polar and non-polar. |

Future Research Directions and Emerging Trends for 2 Ethylcyclohexan 1 Amine

Development of Novel Biocatalytic Systems for Sustainable Production

The chemical synthesis of chiral amines like 2-Ethylcyclohexan-1-amine often involves harsh conditions and expensive metal catalysts. Biocatalysis presents a green and highly efficient alternative, utilizing enzymes to perform stereoselective synthesis under mild conditions. nih.gov Future research is focused on developing novel biocatalytic systems tailored for the production of substituted cycloalkylamines.

Key Research Thrusts:

Protein Engineering: Techniques such as directed evolution and rational design are being employed to engineer ATAs and AmDHs with enhanced activity and selectivity towards bulky substrates like 2-ethylcyclohexanone (B1346015). By modifying the enzyme's active site, researchers can create variants that overcome steric hindrance and improve catalytic efficiency. sciencedaily.com

Cofactor Regeneration Systems: Many enzymatic reductions require expensive nicotinamide (B372718) cofactors (NADH/NADPH). Developing efficient in-situ cofactor regeneration systems is crucial for economic viability. This can involve coupling the primary reaction with a secondary dehydrogenase that recycles the cofactor, using a cheap sacrificial substrate. sciencedaily.com

Discovery of Novel Enzymes: Prospecting for new enzymes from diverse microbial sources could yield biocatalysts with inherent activity towards 2-ethylcyclohexylamines, reducing the need for extensive protein engineering.

The development of these biocatalytic systems promises a more sustainable and economically viable route to enantiomerically pure this compound, a critical building block for pharmaceuticals and fine chemicals.

Integration into Continuous Flow Microreactor Systems for Enhanced Efficiency

To bridge the gap between laboratory-scale synthesis and industrial production, the integration of biocatalytic processes into continuous flow microreactor systems is a major emerging trend. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and the potential for automation and seamless integration of reaction and purification steps. acs.org

For the synthesis of this compound, a continuous flow setup would typically involve immobilizing the engineered enzyme (e.g., a transaminase) onto a solid support packed into a column or microreactor. chemrxiv.orgfigshare.com A continuous stream of the substrate (2-ethylcyclohexanone) and the amine donor would then be passed through the reactor.

Table 1: Comparison of Batch vs. Continuous Flow Biocatalysis

| Feature | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Process Control | Less precise, parameters can vary | High precision over temperature, pressure, residence time |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |

| Scalability | Difficult, often requires re-optimization | Easier scale-up by numbering up or longer run times |

| Productivity | Lower space-time yield | Higher space-time yield |

| Catalyst Reuse | Difficult for soluble enzymes | Simplified with immobilized enzymes |

This table provides a generalized comparison of batch and continuous flow biocatalytic systems.

Future research will focus on optimizing these systems by:

Developing robust enzyme immobilization techniques that preserve catalytic activity and stability over long operational periods. nih.gov

Designing multi-step flow processes that combine the synthesis of this compound with subsequent reaction steps without intermediate purification. nih.gov

Modeling reaction kinetics within the microreactor to predict performance and optimize operating conditions for maximum yield and purity.

The combination of biocatalysis and flow chemistry represents a powerful strategy for the process intensification of this compound production, leading to more efficient, cost-effective, and sustainable manufacturing. preprints.org

Exploration of this compound in Supramolecular Chemistry and Host-Guest Systems